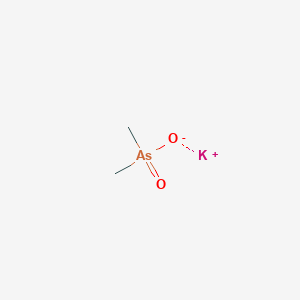
Potassium cacodylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium cacodylate is a chemical compound used in scientific research . It is often used in the preparation and fixation of biological samples for electron microscopy and in protein crystallography . It is also found in reaction buffers and is considered toxic .
Synthesis Analysis
This compound can be synthesized from As2O3 and four equivalents of potassium acetate .Molecular Structure Analysis
The molecular formula of this compound is C2H6AsKO2 . It has an average mass of 176.088 Da and a monoisotopic mass of 175.922089 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.09 . The physical and chemical properties of the compound are strongly influenced by the activation of potassium carbonate .Applications De Recherche Scientifique
Enzyme Assay Utilization Potassium cacodylate is used in assays for terminal deoxynucleotidyl transferase activity, a key enzyme in DNA replication and repair. Chirpich (1977) found that potassium ion is crucial for maximal enzyme activity, highlighting its significance in enzymatic assays (Chirpich, 1977).
Electron Microscopy in Biological Research In electron microscopy, this compound buffers are utilized for fixing tissues. Schultz and Willey (1973) demonstrated its versatility, particularly with potassium, in preserving brain tissues for ultrastructural studies (Schultz & Willey, 1973).
Agricultural Research this compound has applications in agricultural research, particularly in studying potassium's role in plant physiology and nutrition. Römheld and Kirkby (2010) emphasized the need for more research on potassium, including its interaction with other elements like cacodylate, in agriculture (Römheld & Kirkby, 2010).
Cavitation Research In the field of cavitation research, this compound is used as a model compound. Gogate et al. (2001) studied its decomposition in cavitation reactors, offering insights into the efficiency and mechanisms of these systems (Gogate et al., 2001).
Graphene Research this compound is also relevant in the research of graphene materials. Eng et al. (2013) explored the role of potassium in the thermal reduction of graphene oxide, showing how this compound can influence the electrochemical properties of graphene (Eng et al., 2013).
- db5d1d47abb53d4897f87903102ce8c/?utm_source=chatgpt).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;dimethylarsinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO2.K/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRIWDYVYNNCFY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AsKO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635738 |
Source


|
| Record name | Potassium dimethylarsinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-85-3 |
Source


|
| Record name | Potassium dimethylarsinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B3368523.png)








![4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone](/img/structure/B3368609.png)


![2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3368626.png)

